Butyramide
Overview
Description
Mechanism of Action
Target of Action
Butyramide, also known as Butanamide, primarily targets the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria in the gut can affect the production and action of this compound . Additionally, dietary factors can influence the levels of this compound in the body. For example, a diet rich in fiber can lead to increased production of Butyrate, a related compound, in the gut .
Biochemical Analysis
Biochemical Properties
Butyramide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . . The nitrile hydratase protein of Bacillus sp. APB-6 has been explored for the biotransformation of butyronitrile to this compound .
Cellular Effects
The cellular effects of this compound are not well-studied. It has been shown that the Bacillus sp. APB-6 can convert butyronitrile to this compound using both free and immobilized cells . This suggests that this compound might interact with certain enzymes and proteins within these cells to facilitate this conversion.
Molecular Mechanism
It is known to interact with the Aliphatic amidase expression-regulating protein in Pseudomonas aeruginosa . This interaction suggests that this compound might have a role in regulating the expression of amidase, an enzyme involved in the breakdown of amides.
Temporal Effects in Laboratory Settings
In a 1-litre batch reaction, complete conversion of 3000 mM butyronitrile to this compound was achieved using free and immobilized cells . Immobilization of the cells further enhanced their operational stability and reusability in repetitive cycles of this compound production .
Metabolic Pathways
This compound is involved in the metabolic pathway of the conversion of butyronitrile to this compound, catalyzed by the nitrile hydratase protein of Bacillus sp. APB-6
Preparation Methods
Butyramide can be synthesized through several methods:
Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to produce this compound.
Reaction of Butyryl Chloride with Ammonium Salts: This method involves the reaction of butyryl chloride with ammonium salts to form this compound.
Reduction of Butyraldoxime: This method involves the reduction of butyraldoxime to produce this compound.
Chemical Reactions Analysis
Butyramide undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to produce butyric acid and ammonia. This reaction can occur under acidic or basic conditions.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Substitution Reactions: this compound can participate in substitution reactions, particularly involving the amide group.
Scientific Research Applications
Butyramide has a wide range of applications in scientific research:
Material Science: This compound is used in the synthesis of hydroxamic acids and electrorheological fluids.
Biological Sciences: It is used in the induction of differentiation in erythroleukemia cells in mice and the synthesis of bioactive organotin compounds.
Industrial Applications: This compound solutions are used as electrorheological fluids, which act as electrical–mechanical interfaces in devices such as clutches, valves, and dampers.
Comparison with Similar Compounds
. Similar compounds include:
Benzamide: An amide of benzoic acid, which undergoes similar hydrolysis reactions to produce benzoic acid and ammonia.
Isobutyramide: An isomer of this compound with similar chemical properties.
Acetamide: An amide of acetic acid, which also undergoes hydrolysis to produce acetic acid and ammonia.
This compound is unique due to its specific applications in material science, biological sciences, and therapeutic drugs, as well as its distinct molecular structure and properties.
Properties
IUPAC Name |
butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-2-3-4(5)6/h2-3H2,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSISZSEWVHGLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060248 | |
Record name | Butanamide | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, Yellowish solid; Nutty aroma | |
Record name | n-Butylamide | |
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Record name | Butyramide | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Butyramide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1582/ | |
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Boiling Point |
216 °C, 216.00 to 217.00 °C. @ 760.00 mm Hg | |
Record name | Butyramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02121 | |
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Record name | N-BUTYLAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |
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Record name | Butyramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |
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Solubility |
Sol in alcohol; slightly sol in ether, INSOL IN BENZENE, In water, 163,000 mg/l @ 15 °C, 163 mg/mL at 15 °C, Soluble in water, Soluble (in ethanol) | |
Record name | Butyramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02121 | |
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Record name | N-BUTYLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |
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Record name | Butyramide | |
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URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |
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Record name | Butyramide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1582/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.8850 @ 120 °C | |
Record name | N-BUTYLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00391 [mmHg], 3.91X10-3 mm Hg @ 25 °C | |
Record name | n-Butylamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6226 | |
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Record name | N-BUTYLAMIDE | |
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Color/Form |
Crystals, LEAVES FROM BENZENE | |
CAS No. |
541-35-5 | |
Record name | Butyramide | |
Source | CAS Common Chemistry | |
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Record name | Butyramide | |
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Record name | Butanamide | |
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Record name | Butanamide | |
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Record name | Butyramide | |
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Record name | BUTANAMIDE | |
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Record name | N-BUTYLAMIDE | |
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Record name | Butyramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |
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Melting Point |
115-116 °C, 115 - 116 °C | |
Record name | Butyramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02121 | |
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Record name | N-BUTYLAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Butyramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for butyramide?
A1: this compound has the molecular formula C4H9NO and a molecular weight of 87.12 g/mol.
Q2: Are there any structural features that influence this compound's interactions with biological systems?
A2: The presence of both a polar amide group and a nonpolar alkyl chain in this compound's structure contributes to its ability to interact with both hydrophilic and hydrophobic environments. This amphiphilic nature influences its interactions with proteins and membranes within biological systems. [, ]
Q3: How does this compound perform under various conditions, and what are its known applications?
A3: this compound's stability and compatibility depend on the specific conditions. It is generally stable in neutral aqueous solutions but can undergo hydrolysis under acidic or basic conditions. [] Applications of this compound are diverse and include its use as a solvent, a plasticizer, and an intermediate in organic synthesis. []
Q4: How does this compound's solubility in water compare to other amides?
A4: Studies have investigated the solubility of this compound in water across various temperatures. [] this compound exhibits good solubility in water, which decreases with increasing alkyl chain length in a homologous series of amides. This solubility is attributed to the amide group's ability to form hydrogen bonds with water molecules.
Q5: Have computational methods been employed to study this compound?
A5: Computational chemistry techniques have been used to model this compound's structural features, electronic properties, and interactions with other molecules. These simulations can provide valuable insights into its behavior in various chemical and biological systems. For instance, molecular dynamics simulations can be used to study the interaction of this compound with enzymes like amidases. [, ]
Q6: How do structural modifications of this compound impact its biological activity?
A6: Modifying this compound's structure can significantly alter its physicochemical properties and, consequently, its biological activity. For example, research on Pseudomonas aeruginosa has shown that while the wild-type strain can utilize acetamide for growth, certain mutants with altered amidase enzymes gained the ability to utilize this compound. [, , ] These findings highlight the impact of structural modifications on substrate specificity and the potential for evolving enzymes with altered catalytic activities.
Q7: What is the impact of branching in the alkyl chain of this compound on its recognition by enzymes?
A7: Studies investigating amidase activity in Pseudomonas species have shown that the rate of this compound hydrolysis is significantly lower compared to acetamide hydrolysis. [] Interestingly, certain strains capable of growing on this compound possess amidases inducible by this compound, suggesting structural features of this compound contribute to both substrate recognition and enzyme induction. [] Additionally, research on lipid bilayer permeability demonstrated that even small structural differences, such as branching in the alkyl chain, can influence a molecule's ability to permeate the membrane. [, ]
Q8: What are the strategies for improving the stability and bioavailability of this compound-based formulations?
A8: While this compound is generally stable, specific formulation strategies may be employed to enhance its stability under various conditions or to modulate its release and bioavailability. These strategies might involve adjusting pH, utilizing specific excipients, or encapsulating the compound within delivery systems. [] Research on a novel butyrate derivative, phenylalanine-butyramide (FBA), explored its potential as a more stable and palatable alternative to butyric acid for cosmetic applications. []
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